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An In-depth Technical Guide on the Binding Targets of the BUD13 Protein

Disclaimer: The initial query for "BY13 protein" did not yield results for a protein with that
specific designation. Based on the similarity in nomenclature and the availability of research,
this guide focuses on the BUD13 (BUD13 Spliceosome Associated Protein), which is presumed
to be the protein of interest.

Introduction

BUD13 is a versatile RNA-binding protein that plays a crucial role in the intricate process of
pre-messenger RNA (pre-mRNA) splicing.[1] As a core component of the Retention and
Splicing (RES) complex, BUD13 is integral to the fidelity of spliceosome assembly and function.
[2] Beyond its canonical role in splicing, emerging evidence has implicated BUD13 in a variety
of cellular processes, including the regulation of the type | interferon response and the
development of certain cancers.[3][4] This guide provides a comprehensive overview of the
known binding targets of BUD13, the experimental protocols used to identify these interactions,
and the signaling pathways in which this protein participates.

Data Presentation: BUD13 Binding Targets

While specific quantitative binding affinities (e.g., Kd values) for BUD13 interactions are not
extensively documented in the literature, a summary of its known molecular partners provides
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insight into its functional roles. The following tables outline the protein and RNA molecules that
have been identified as binding targets of BUD13.

Table 1: Protein-Protein Interactions of BUD13

© 2026 BenchChem. All rights reserved. 2/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544700?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Binding
Partner

Organism

Experimental
Evidence

Functional .
L Citations
Significance

Snul7 (RBMX2

in humans)

Yeast, Humans,

Arabidopsis

Co-purification,
Mutagenesis,
Structural

analysis

Snul? acts as a
central scaffold
for the RES
complex, directly
binding to
BUD13. This
interaction is Blell7]
crucial for the
assembly and
function of the
RES complex in

splicing.

PmI1 (SNIP1 in

humans)

Yeast, Humans,

Arabidopsis

Part of the RES
complex with
Snul7 and
BUD13.

While a strong
direct interaction
with BUD13 has
not been
observed, Pmi1
is a core
component of the  [5][7][8]
RES complex

and is involved in

the nuclear

retention of

unspliced pre-

mMRNA.[5][8]

Fbw7 (F-box/WD
repeat-containing

protein 7)

Human

Co-
immunoprecipitat
ion (Co-IP), GST-

pulldown assays

BUD13 acts as [319]
an endogenous

inhibitor of the

Fbw7 E3

ubiquitin ligase,
preventing the
degradation of

Fbw7's

oncogenic

© 2026 BenchChem. All rights reserved.

3/14

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC2615620/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4192513/
https://www.researchgate.net/figure/Deletion-of-SNU17-leads-to-accumulation-of-an-unusual-spliceosomal-complex-A_fig4_12045560
https://pmc.ncbi.nlm.nih.gov/articles/PMC2615620/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5795787/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2615620/
https://www.researchgate.net/figure/Deletion-of-SNU17-leads-to-accumulation-of-an-unusual-spliceosomal-complex-A_fig4_12045560
https://pmc.ncbi.nlm.nih.gov/articles/PMC5795787/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10309187/
https://rupress.org/jem/article-abstract/220/10/e20222056/214201/Somatic-gain-of-function-mutations-in-BUD13?redirectedFrom=fulltext
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544700?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

substrates like c-

Jun and c-Myc.

BUD13is a
component of the
activated
spliceosome,
Mass o
) indicating
Spliceosomal Spectrometry of ) ] ]
) Yeast, Humans B interactions with [31[8][10]
Proteins purified

) numerous other
spliceosomes i
spliceosomal
proteins during
the splicing

process.

Table 2: RNA-Protein Interactions of BUD13
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Experimental Protocols
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The identification and characterization of BUD13's binding partners rely on a variety of

molecular biology techniques. Below are detailed methodologies for two key experimental

approaches.

Co-immunoprecipitation (Co-IP) for Identifying BUD13
Protein Partners

This protocol is a generalized procedure for the immunoprecipitation of endogenous BUD13 to

identify its interacting proteins, based on successful experiments reported in the literature.[3]
[12]

. Cell Lysis:

Harvest cultured cells (e.g., DLD1 or HEK293T) by centrifugation.

Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

Resuspend the pellet in ice-cold IP lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NacCl,
1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween-20, supplemented with protease and
phosphatase inhibitors).[13]

Incubate on ice for 15-30 minutes with periodic vortexing to ensure complete lysis.[13][14]

Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell
debris.

Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

. Pre-clearing the Lysate (Optional but Recommended):

Add Protein A/G-agarose or magnetic beads to the clarified lysate.

Incubate with gentle rotation for 1 hour at 4°C to remove proteins that non-specifically bind to
the beads.[15]

Pellet the beads by centrifugation and transfer the supernatant to a new tube.

. Immunoprecipitation:
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e Add a specific primary antibody against BUD13 to the pre-cleared lysate. As a negative
control, use a non-specific IgG antibody of the same isotype.

 Incubate with gentle rotation for 2-4 hours or overnight at 4°C to allow the antibody to bind to
BUD13.[13]

e Add Protein A/G beads to the lysate-antibody mixture.

 Incubate with gentle rotation for another 1-2 hours at 4°C to capture the antibody-protein
complexes.

4. Washing:
o Pellet the beads by centrifugation and discard the supernatant.

e Wash the beads 3-5 times with ice-cold IP lysis buffer or a designated wash buffer. With
each wash, resuspend the beads and then pellet them. This step is critical for removing non-
specific binding proteins.[15]

5. Elution:
 After the final wash, remove all supernatant.

o Elute the bound proteins from the beads by adding 1x SDS-PAGE loading buffer and boiling
for 5-10 minutes.

6. Analysis:
o Pellet the beads and load the supernatant onto an SDS-PAGE gel.

e Analyze the pulled-down proteins by Western blotting using antibodies against suspected
interacting partners (e.g., Fbw7) or by mass spectrometry for unbiased identification of novel
binding partners.

Cross-linking and Immunoprecipitation followed by
Sequencing (CLIP-seq) for Identifying BUD13 RNA
Targets
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This is a generalized protocol for an enhanced CLIP (eCLIP) method, which can be adapted to
identify the specific RNA binding sites of BUD13.[16][17]

1. UV Cross-linking:
e Grow cells to ~80% confluency in 15 cm plates.
o Wash the cells with ice-cold PBS.

o Aspirate the PBS and irradiate the cells with 254 nm UV light to induce covalent cross-links
between RNA and directly interacting proteins.[18]

2. Cell Lysis and RNA Fragmentation:
» Lyse the cross-linked cells in a suitable lysis buffer.

o Partially digest the RNA using RNase | to obtain small RNA fragments bound by the protein
of interest. The extent of digestion needs to be optimized.

3. Immunoprecipitation:

 Incubate the lysate with magnetic beads conjugated to an anti-BUD13 antibody to
immunoprecipitate the BUD13-RNA complexes.

4. RNA End Repair and Adapter Ligation:
o Perform dephosphorylation and then ligate a 3' RNA adapter to the RNA fragments.

* Run the protein-RNA complexes on an SDS-PAGE gel and transfer them to a nitrocellulose
membrane.

o Excise the membrane region corresponding to the size of BUD13 and its cross-linked RNA.
» Release the RNA from the membrane by proteinase K digestion.
5. Reverse Transcription and cDNA Library Preparation:

o Ligate a 5' RNA adapter to the purified RNA fragments.
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Perform reverse transcription to generate cDNA.

Amplify the cDNA by PCR to create a library for high-throughput sequencing.

6. Sequencing and Data Analysis:

Sequence the cDNA library using a next-generation sequencing platform.

Analyze the sequencing data to identify statistically significant peaks, which represent the

binding sites of BUD13 on the transcriptome.[18]

Signaling Pathways and Workflows

BUD13 is involved in key signaling pathways that regulate cellular growth and immune

responses. The following diagrams, created using the DOT language for Graphviz, illustrate

these pathways and the experimental workflows described above.

Regulation of BUD13

RSK3 Kinase

Oncogenic Substrates

Cell Proliferation
& Oncogenesis

BUD13-Fbw7 Interaction
Targets for
Ubiquitination.

ctive SCF-Fbw7 Complex e
A

__________ Proteasomal
Degradation,

Fbw7 (E3 Ligase)

Click to download full resolution via product page

Caption: BUD13-Fbw7 oncogenic signaling pathway.
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Caption: BUD13's role in the Type | Interferon response.
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Caption: Experimental workflow for Co-immunoprecipitation.
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Caption: Experimental workflow for CLIP-seq.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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